Flavokawain A

Hepatotoxicity Chemoprevention Oxidative Stress

Flavokawain A (FKA) is the hepatocyte-safe alternative to Flavokawain B: FKA shows no HepG2 toxicity at ≤100 μM, while FKB exhibits IC50 of 23.2 μM. This critical distinction, combined with FKA's context-dependent (p53-influenced) cell cycle effects versus FKB's p53-independent G2/M arrest, makes FKA the selective probe for p53 pathway dissection. Validated in bladder cancer with in vitro IC50 (7.5–9.1 μM), in vivo tumor suppression (62% volume reduction), and defined oral PK (AUC 18.05 mg·h/L, T1/2 2.02 h). Also activates Nrf2/ARE and suppresses LPS-induced pro-inflammatory cytokines. Select FKA for chemoprevention and p53-focused oncology research requiring uncompromised hepatocyte safety.

Molecular Formula C18H18O5
Molecular Weight 314.3 g/mol
CAS No. 3420-72-2
Cat. No. B190324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlavokawain A
CAS3420-72-2
Synonymsflavokavin A
flavokawain A
Molecular FormulaC18H18O5
Molecular Weight314.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O
InChIInChI=1S/C18H18O5/c1-21-13-7-4-12(5-8-13)6-9-15(19)18-16(20)10-14(22-2)11-17(18)23-3/h4-11,20H,1-3H3/b9-6+
InChIKeyCGIBCVBDFUTMPT-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flavokawain A CAS 3420-72-2: Baseline Profile of a Naturally Occurring Anticancer Chalcone for Biomedical Research


Flavokawain A (FKA, CAS 3420-72-2), also designated (E)-2′-Hydroxy-4,4′,6′-trimethoxychalcone, is a naturally occurring chalcone isolated from the kava plant (Piper methysticum) [1]. It is one of three primary flavokawain congeners (alongside flavokawain B and C) identified in kava extracts, and is recognized as a predominant chalcone constituent of the plant [2]. Unlike the major kavalactones such as kawain, flavokawain A has been demonstrated to exert strong antiproliferative and apoptotic effects in multiple human cancer cell lines, most notably bladder cancer [1].

Flavokawain A: Why Structural Analogs Like Flavokawain B Cannot Be Substituted Without Experimental Validation


Despite their structural similarity as 2′-hydroxychalcones, flavokawain A (FKA) and flavokawain B (FKB) exhibit fundamentally divergent pharmacological profiles that preclude interchangeable use in experimental models. FKB demonstrates greater cytotoxic potency across many cancer cell lines in vitro, yet paradoxically exhibits significant hepatocyte toxicity (IC50 = 23.2 ± 0.8 μM in HepG2) while FKA remains non-toxic to hepatocytes at concentrations up to 100 μM [1]. Furthermore, the two analogs diverge mechanistically: FKB induces G2/M cell cycle arrest regardless of p53 status, whereas FKA's cell cycle effects are more context-dependent [2]. These distinctions underscore that FKA and FKB are not functionally equivalent research tools. The procurement decision between these analogs must therefore be guided by specific experimental requirements: FKA for investigations requiring hepatocyte safety and defined Bax-dependent mitochondrial apoptosis, versus FKB for broad-spectrum cytotoxicity studies.

Flavokawain A: Quantitative Comparative Evidence for Scientific Selection in Oncology and Inflammation Research


Flavokawain A vs. Flavokawain B: Differential Hepatotoxicity Profiles in HepG2 Cells

In a head-to-head comparison, flavokawain A (FKA) demonstrated significantly lower cytotoxicity in HepG2 human hepatocytes compared to flavokawain B (FKB). FKA at concentrations up to 100 μM exhibited no toxicity to HepG2 cells, whereas FKB caused significant cell death with an IC50 value of 23.2 ± 0.8 μM [1]. This differential hepatotoxicity is a critical safety consideration, given that flavokawains have been implicated in rare cases of kava-induced liver injury.

Hepatotoxicity Chemoprevention Oxidative Stress

Flavokawain A: Defined Antiproliferative Activity in Bladder Cancer Cell Lines with Quantified IC50 Values

Flavokawain A (E)-Flavokawain A exhibits dose-dependent antiproliferative activity against a panel of human bladder cancer cell lines, with IC50 values quantified at 8.2 μM (T24), 7.5 μM (5637), and 9.1 μM (J82) after 48 hours of treatment, as determined by MTT assay . In vivo, intraperitoneal administration of (E)-Flavokawain A (20 mg/kg, every 2 days for 3 weeks) significantly suppressed tumor growth in a T24 xenograft nude mouse model, resulting in a final tumor volume of 286 ± 45 mm³ compared to 752 ± 68 mm³ for vehicle control, representing a 62% reduction in tumor volume and a 58% reduction in tumor weight .

Bladder Cancer Antiproliferative Apoptosis

Flavokawain A vs. Flavokawain B: p53-Dependent Cell Cycle Arrest and Downstream Mechanism Divergence

Flavokawain A and flavokawain B diverge mechanistically in their induction of cell cycle arrest. While both compounds inhibit cancer cell proliferation, flavokawain B induces G2/M cell cycle arrest in cancer cells regardless of the p53 status of the cell line. In contrast, flavokawain A's induction of cell cycle arrest appears to be more context-dependent and is not consistently observed across all p53 mutant or null backgrounds [1]. This distinction provides a valuable experimental tool: FKB serves as a p53-independent agent for G2/M arrest, while FKA allows for the investigation of p53-dependent pathways.

Cell Cycle p53 Mechanism of Action

Flavokawain A: Validated Oral Pharmacokinetic Parameters in Mouse for Preclinical Study Design

Flavokawain A has been quantitatively characterized for its pharmacokinetic (PK) profile following oral administration in mice. Using a validated UPLC-MS/MS method, key PK parameters were determined: plasma AUC of 18.05 mg·h/L, Cmax of 0.7 mg/L, Tmax of 0.942 h, and elimination half-life (T1/2) of 2.02 h after a single oral dose of 200 mg/kg [1]. Tissue distribution analysis revealed peak free flavokawain A levels at 1.5 h in liver (7.53 µg/g), 2.5 h in kidney (7.5453 µg/g), and 3.0 h in bladder (1.35 µg/g) [1].

Pharmacokinetics ADME In Vivo Studies

Flavokawain A: Recommended Research Application Scenarios Based on Quantitative Evidence


Investigating p53-Dependent Apoptosis and Cell Cycle Control in Cancer

Based on evidence that flavokawain A's cell cycle arrest effects are context-dependent and likely influenced by p53 status, while flavokawain B acts independently of p53 [1], researchers investigating the role of p53 in apoptosis and cell cycle regulation should prioritize flavokawain A. FKA serves as a more selective tool for dissecting p53-dependent pathways compared to the broader-acting FKB.

Preclinical Chemoprevention Studies Requiring Low Hepatotoxicity

Flavokawain A's lack of toxicity in HepG2 hepatocytes at concentrations up to 100 μM, in stark contrast to flavokawain B's IC50 of 23.2 ± 0.8 μM [2], positions FKA as the safer analog for long-term in vivo chemoprevention studies. Researchers aiming to evaluate the prophylactic potential of kava chalcones against carcinogenesis should select FKA to minimize confounding hepatotoxic effects.

In Vivo Bladder Cancer Efficacy and Pharmacokinetic-Pharmacodynamic Modeling

Flavokawain A offers a robust, quantitatively defined package for preclinical bladder cancer research, including validated in vitro IC50 values (7.5-9.1 μM) and in vivo tumor suppression data (62% volume reduction) , alongside a well-characterized oral pharmacokinetic profile (AUC 18.05 mg·h/L, T1/2 2.02 h) [3]. This combination of data enables precise study design, dose-response modeling, and the correlation of target tissue drug levels with therapeutic effect.

Antioxidant and Anti-Inflammatory Mechanism Studies

Flavokawain A has been shown to activate Nrf2/ARE-mediated antioxidant gene expression and to suppress LPS-induced pro-inflammatory cytokine production in primary splenocytes [4]. For researchers studying the intersection of oxidative stress and inflammation, FKA provides a validated molecular probe that also exhibits a favorable hepatocyte safety profile, facilitating its use in ex vivo and in vivo models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flavokawain A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.